3''O-acetylplatycodin D
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Overview
Description
3’'O-acetylplatycodin D: is a natural product found in the roots of Platycodon grandiflorumIt belongs to the class of triterpenoid saponins, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3’'O-acetylplatycodin D involves the extraction of platycosides from Platycodi radix using macroporous resin column chromatography (CC) and high-speed counter-current chromatography (HSCCC). The process includes the use of ethyl acetate, n-butanol, and water as solvents .
Industrial Production Methods: Industrial production of 3’'O-acetylplatycodin D typically involves the extraction from the dried roots of Platycodon grandiflorum using methanol. The extract is then subjected to various chromatographic techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 3’'O-acetylplatycodin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve reagents like acetic anhydride (Ac₂O) and pyridine (C₅H₅N).
Major Products Formed: The major products formed from these reactions include various acetylated and hydroxylated derivatives of 3’'O-acetylplatycodin D .
Scientific Research Applications
Chemistry: In chemistry, 3’'O-acetylplatycodin D is used as a reference compound for the study of triterpenoid saponins and their derivatives .
Biology: Biologically, it exhibits significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines .
Medicine: In medicine, 3’'O-acetylplatycodin D is being explored for its potential therapeutic applications in treating inflammatory diseases and cancer .
Industry: Industrially, it is used in the formulation of herbal medicines and dietary supplements due to its beneficial health effects .
Mechanism of Action
3’'O-acetylplatycodin D exerts its effects by inhibiting the phosphorylation of Akt, leading to the suppression of mTOR and NF-κB signaling pathways. This results in the induction of apoptosis in cancer cells and the inhibition of their proliferation .
Comparison with Similar Compounds
Platycodin D: Another triterpenoid saponin found in with similar biological activities.
Polygalacin D: A related compound with comparable anti-cancer properties.
Uniqueness: 3’‘O-acetylplatycodin D is unique due to its specific acetylation at the 3’’ position, which enhances its biological activity compared to other similar compounds .
Properties
CAS No. |
66779-35-9 |
---|---|
Molecular Formula |
C59H94O29 |
Molecular Weight |
1267.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H94O29/c1-24-41(84-47-39(73)42(30(67)19-78-47)85-51-45(75)58(77,22-63)23-80-51)43(82-25(2)64)40(74)49(81-24)86-44-35(69)29(66)18-79-50(44)88-52(76)59-13-12-53(3,4)14-27(59)26-8-9-32-54(5)15-28(65)46(87-48-38(72)37(71)36(70)31(17-60)83-48)57(20-61,21-62)33(54)10-11-55(32,6)56(26,7)16-34(59)68/h8,24,27-51,60-63,65-75,77H,9-23H2,1-7H3/t24-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+,59+/m0/s1 |
InChI Key |
SDKXNUPDGQJUHA-ACRKBEDHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Origin of Product |
United States |
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